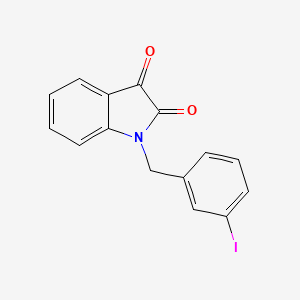

1-(3-iodobenzyl)-1H-indole-2,3-dione

Description

1-(3-Iodobenzyl)-1H-indole-2,3-dione is a substituted isatin derivative characterized by a benzyl group bearing an iodine atom at the meta-position on the N1-indole ring. Isatin (1H-indole-2,3-dione) serves as a foundational scaffold in medicinal chemistry due to its versatile pharmacological properties, including antimicrobial, anticonvulsant, and enzyme inhibitory activities .

Synthesis:

Analogous compounds, such as 1-(3-chlorobenzyl)-1H-indole-2,3-dione (7d), are synthesized via nucleophilic substitution using substituted benzyl halides. For example, 7d is prepared by reacting 1-(3-chlorobenzyl)piperazine with 5-sulfonylindole-2,3-dione, yielding a pale yellow powder with a 47% yield . The 3-iodobenzyl variant likely follows a similar pathway, substituting 3-iodobenzyl bromide or iodide as the alkylating agent.

Properties

IUPAC Name |

1-[(3-iodophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO2/c16-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEZGFWIWSZTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-iodobenzyl)-1H-indole-2,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-iodobenzyl bromide and indole-2,3-dione.

N-Alkylation: The key step involves the N-alkylation of indole-2,3-dione with 3-iodobenzyl bromide.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.

Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and efficiency.

Purification: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the benzyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The dione functionality can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines are commonly used in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives are formed.

Oxidation Products: Oxidation of the dione functionality can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction of the dione functionality results in the formation of diols or other reduced derivatives.

Scientific Research Applications

1-(3-Iodobenzyl)-1H-indole-2,3-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-iodobenzyl)-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways: It can influence cellular pathways such as apoptosis, cell proliferation, and signal transduction, depending on the specific biological context.

Comparison with Similar Compounds

Structural Features :

- Molecular Formula: C₁₅H₁₀INO₂ (inferred from analogs like 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione, C₁₅H₉Cl₂NO₂ ).

- Key Functional Groups : The indole-2,3-dione core and the electron-withdrawing iodine atom on the benzyl group may influence reactivity and biological interactions.

Key Observations :

- Halogenated Benzyl Groups : Chloro- and dichlorobenzyl derivatives exhibit moderate yields (47% for 7d ), while alkyl substituents (e.g., butyl, hexyl) show higher yields (85–96%) . The bulky iodine atom in the 3-iodobenzyl derivative may reduce synthetic efficiency compared to smaller halogens.

- Physical States : Halogenated derivatives often form powders or solids, whereas alkylated analogs tend to crystallize .

Enzyme Inhibition

- Isatin-Thiosemicarbazones : Derivatives like I-TSC (indole-2,3-dione 3-thiosemicarbazone) demonstrate α-glucosidase inhibitory activity, a target for diabetes management .

Anticonvulsant Activity

- Schiff Bases of Isatin: N-methyl-5-bromo-3-(p-chlorophenylimino)isatin exhibits superior anticonvulsant activity (LD₅₀ > 600 mg/kg) compared to phenytoin . The 3-iodobenzyl group’s electron-deficient nature may enhance binding to neurological targets.

Antimicrobial Potential

- Schiff Base Metal Complexes : Co(II) and Ni(II) complexes of indole-2,3-dione derivatives show antibacterial activity, likely due to metal coordination enhancing membrane disruption .

Electronic and Steric Effects

- Iodine vs.

- Steric Hindrance : The 3-iodobenzyl group’s bulkiness could impede interactions with enzyme active sites compared to smaller substituents (e.g., methyl or ethyl groups) .

Computational and Structural Insights

- Molecular Geometry : Stable configurations of substituted isatins (e.g., 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione) are analyzed via DFT calculations, revealing planar indole cores and substituent-dependent reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.